tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride

Medicinal Chemistry Physicochemical Property Engineering Scaffold Hopping

tert-Butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride (CAS 1823235-96-6) is a bifunctional, orthogonally protected bicyclo[3.2.1]octane diamine building block. It features a tert-butyloxycarbonyl (Boc)-protected amine at the C3 position and a free primary amine (as the hydrochloride salt) at the bridgehead C8 position, giving it a molecular formula of C13H25ClN2O2 and a molecular weight of 276.80 g/mol.

Molecular Formula C13H25ClN2O2
Molecular Weight 276.8 g/mol
CAS No. 1823235-96-6
Cat. No. B1413408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride
CAS1823235-96-6
Molecular FormulaC13H25ClN2O2
Molecular Weight276.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC2CCC(C1)C2N.Cl
InChIInChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-10-6-8-4-5-9(7-10)11(8)14;/h8-11H,4-7,14H2,1-3H3,(H,15,16);1H
InChIKeyKFTGJEGPQBBQCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready tert-Butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate Hydrochloride (CAS 1823235-96-6): A Structurally-Differentiated Bicyclic Diamine Building Block


tert-Butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride (CAS 1823235-96-6) is a bifunctional, orthogonally protected bicyclo[3.2.1]octane diamine building block. It features a tert-butyloxycarbonyl (Boc)-protected amine at the C3 position and a free primary amine (as the hydrochloride salt) at the bridgehead C8 position, giving it a molecular formula of C13H25ClN2O2 and a molecular weight of 276.80 g/mol . This compound belongs to a privileged scaffold class extensively employed in medicinal chemistry for the construction of monoamine transporter ligands, kinase inhibitors, and other CNS-penetrant probes, as the all-carbon bicyclo[3.2.1]octane framework provides a rigid, three-dimensional topology that effectively mimics the tropane nucleus without requiring an endocyclic amine [1].

Why Substituting tert-Butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate HCl with an 8-Azabicyclo[3.2.1]octane (Tropane) Analog Can Derail Your Synthetic Program


Generic substitution between in-class diamines is risky because the position of the basic nitrogen critically dictates the compound's conformational preference, hydrogen-bonding (H-bond) geometry, and metabolic vulnerabilities. In the target compound, the primary amine is an exocyclic substituent at the C8 bridgehead, whereas in the common exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane comparator (CAS 132234-68-5), the basic nitrogen is an endocyclic, conformationally constrained secondary amine . This fundamental topological difference alters the H-bond donor/acceptor vector angles, local pKa (~10.5 predicted for an exocyclic primary amine versus ~10.3 for the endocyclic tropane amine), and susceptibility to oxidative N-dealkylation. Procuring the wrong isomer therefore introduces uncharacterized variables into the structure-activity relationship (SAR), metabolic stability, and off-target pharmacology profiles of the final lead series, making head-to-head efficacy comparisons across historical datasets unreliable [1].

Head-to-Head Quantitative Differentiation Evidence for tert-Butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate HCl


Exocyclic C8 Amine vs. Endocyclic Tropane Amine: Predictably Altered Basicity and H-Bond Vectors

The target compound possesses an exocyclic primary amine at the C8 bridgehead while the direct tropane analog (exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane, CAS 132234-68-5) incorporates the basic amine as an endocyclic, conformationally restricted secondary amine. This structural difference is projected to result in a measurably higher basicity (predicted pKa ~10.5 vs. ~10.3) and distinct H-bond donor geometry, which critically controls recognition by aminergic GPCRs and transporters .

Medicinal Chemistry Physicochemical Property Engineering Scaffold Hopping

All-Carbon Bicyclo[3.2.1]octane Framework Demonstrates Comparable Potency to Tropane at DAT/SERT, Validating Scaffold Hopping

In a seminal comparative study, Meltzer et al. demonstrated that all-carbon bicyclo[3.2.1]octane derivatives lacking a heteroatom at the 8-position are potent inhibitors of the dopamine transporter (DAT) and serotonin transporter (SERT), with binding affinities comparable to their 8-azabicyclo[3.2.1]octane (tropane) counterparts [1]. This proves that the target compound's core scaffold, once deprotected, is a validated isostere for classic tropane-based CNS ligands, supporting its procurement for CNS drug discovery programs.

Neuropharmacology Monoamine Transporter Inhibitors Scaffold Hopping

Certified 98% HPLC Purity vs. 95% Typical Purity for exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane

Commercial lots of the target compound from major suppliers such as Leyan (Product No. 1538892) are routinely certified at 98% purity by HPLC . In contrast, the closest tropane analog, exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane (CAS 132234-68-5), is typically supplied at 95% purity according to multiple vendor datasheets . This 3% absolute purity differential represents a significantly lower impurity burden (≤2% vs. ≤5% total impurities) that can materially improve reaction yield and simplify purification in multi-step synthetic sequences.

Chemical Procurement Quality Assurance Synthetic Reliability

Price-Per-Gram Benchmarking Against the 8-Aza Comparator Reveals Manageable Premium

Pricing data from public catalogs show that 50 mg of the target hydrochloride salt is listed at €917 (CymitQuimica/Biosynth) , whereas 50 mg of the exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane comparator (CAS 132234-68-5) is priced at approximately €180 (AKSci) . While the comparator is cheaper, the target compound's cost premium must be weighed against its substantially higher certified purity (98% vs. 95%), its orthogonal diamine functionality, and the established utility of its scaffold in published CNS programs, which can save weeks of failed synthetic effort.

Procurement Economics Cost-Benefit Analysis MedChem Budgeting

8-Aminobicyclo[3.2.1]octane Core Demonstrates Anti-Viral Activity Against Influenza-A (IC50 1-3 mM) Not Shared by All Tropane Analogs

In a separate work by Miller et al. (2001), a series of 8-aminobicyclo[3.2.1]octane derivatives were synthesized and screened for anti-viral activity. The saturated amine analogs showed IC50 values of 1–3 mM against influenza-A virus, with efficacy comparable to amantadine in vivo [1]. Importantly, the corresponding 8-aza (tropane) analogs were not part of this anti-viral study, suggesting the exocyclic amine topology unlocks a distinct pharmacological profile that extends beyond classical CNS transporter targets.

Anti-Viral Drug Discovery Influenza Research CNS vs. Peripheral Pharmacology

High-Impact Application Scenarios for tert-Butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate HCl Where the Differential Evidence Matters Most


Novel Chemical Entity (NCE) CNS Transporter Programs Requiring a Non-Tropane DAT/SERT ScafFold

For medicinal chemistry teams developing next-generation monoamine reuptake inhibitors with a requirement for a non-tropane scaffold to secure composition-of-matter intellectual property, this compound is a strategic choice anchored by the Meltzer et al. validation that bicyclo[3.2.1]octanes are 'potent inhibitors' of DAT and SERT comparable to azabicyclo analogs [1]. The exocyclic amine enables patentably distinct substitution patterns while leveraging a proven pharmacophore.

Kinase Inhibitor Lead Optimization Leveraging Orthogonal Boc/Amine-HCl Functionality

The simultaneous presence of an acid-labile Boc group and a nucleophilic free amine (as HCl salt) enables one-pot sequential derivatization without intermediate deprotection steps. This is critical for time-competitive SYK or RORγ inhibitor programs where the 8-aminobicyclo[3.2.1]octane core is cited as a key scaffold in patent literature [2]. The ≥98% purity ensures minimal side reactivity in subsequent amide coupling or reductive amination steps.

Confirmation of Scaffold-Specific Anti-Viral Activity in Influenza A Research Programs

Groups investigating amantadine-resistant influenza strains can use this compound to prepare a focused library of bicyclic amines, based on the Miller et al. finding that saturated 8-aminobicyclo[3.2.1]octanes exhibit IC50 values of 1–3 mM against influenza-A, a profile not widely reported for tropane analogs [3]. The commercial availability of a high-purity, stable hydrochloride intermediate significantly accelerates the synthesis and screening timeline.

Physicochemical Property Engineering via Exocyclic Amine Tuning

Where a project's central SAR challenge involves fine-tuning the pKa or H-bond donor geometry of a lead series for improved CNS penetration or reduced hERG affinity, the target compound's exocyclic primary amine (pred. pKa ~10.5) provides a distinct lever relative to endocyclic tropane amines (pred. pKa ~10.3) . Procuring the exact isomer eliminates the confounding variable of an undesired amine configuration from the SAR dataset.

Quote Request

Request a Quote for tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.